molecular formula C10H9ClN2OS B2615067 N-(6-chloro-1,3-benzothiazol-2-yl)propanamide CAS No. 313535-82-9

N-(6-chloro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2615067
CAS No.: 313535-82-9
M. Wt: 240.71
InChI Key: YDOXHKJIZMSLKL-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)propanamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group at the 6th position and a propanamide group attached to the 2nd position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Chlorination: The benzothiazole core is then chlorinated at the 6th position using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the reaction of the chlorinated benzothiazole with propanoyl chloride in the presence of a base like pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrobenzothiazoles.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of various substituted benzothiazoles.

    Oxidation: Formation of benzothiazole sulfoxides or sulfones.

    Reduction: Formation of dihydrobenzothiazoles.

    Hydrolysis: Formation of 6-chloro-1,3-benzothiazole-2-carboxylic acid and propanamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)propanamide varies depending on its application:

    Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • 2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
  • 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)acetamide

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)propanamide is unique due to its specific substitution pattern and the presence of the propanamide group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-2-9(14)13-10-12-7-4-3-6(11)5-8(7)15-10/h3-5H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOXHKJIZMSLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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